molecular formula C10H14Cl2FN3O B2366604 N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride CAS No. 2375271-48-8

N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride

Cat. No.: B2366604
CAS No.: 2375271-48-8
M. Wt: 282.14
InChI Key: QPMQYNAOBUSCDQ-UHFFFAOYSA-N
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Description

N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. Its molecular architecture incorporates a fluoropyridine moiety, a privileged structure in pharmaceutical development known for its ability to enhance potency and improve metabolic stability through strategic fluorine substitution . The azetidine ring provides a rigid, three-dimensional scaffold that can positively influence a compound's physicochemical properties and binding affinity to biological targets . Compounds featuring this unique azetidin-3-yl acetamide core have been investigated as potent CCR2 antagonists, demonstrating significant potential for research into inflammatory diseases, neuropathic pain, and atherosclerosis . Furthermore, the 5-fluoropyridine unit is a key structural feature in advanced antibacterial research, particularly in novel oxazolidinone derivatives that exhibit potent activity against Gram-positive bacteria, including drug-resistant strains, and demonstrate antibiofilm properties . This combination of structural features makes this compound a valuable intermediate for researchers designing and synthesizing novel bioactive molecules targeting infectious diseases, inflammatory pathways, and other therapeutic areas.

Properties

IUPAC Name

N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O.2ClH/c1-7(15)14-10(5-12-6-10)9-3-2-8(11)4-13-9;;/h2-4,12H,5-6H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMQYNAOBUSCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CNC1)C2=NC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Azetidine rings are commonly synthesized via intramolecular cyclization. For example, 3-amino-3-(5-fluoropyridin-2-yl)azetidine can be formed from a 1,3-diamine precursor under basic conditions:

Example Protocol :

  • Starting Material : 1,3-Dibromo-2-(5-fluoropyridin-2-yl)propane.
  • Ammonia Treatment : React with aqueous ammonia at 60°C for 12 hours to form the azetidine ring.
  • Isolation : Yield ~70% after column chromatography (SiO₂, ethyl acetate/methanol 9:1).

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst enables RCM of diallylamine derivatives:
$$ \text{CH}2=\text{CHCH}2\text{NHCH}2\text{CH}=\text{CH}2 \xrightarrow{\text{Grubbs II}} \text{Azetidine} $$

  • Conditions : 5 mol% catalyst, dichloromethane, 40°C, 6 hours.
  • Limitation : Requires pre-functionalized substrates with orthogonal protecting groups.

Introduction of the 5-Fluoropyridin-2-yl Group

Nucleophilic Aromatic Substitution

Fluoropyridine derivatives undergo substitution at electron-deficient positions. For example:

  • Substrate : 2-Chloro-5-fluoropyridine.
  • Coupling : React with azetidin-3-amine in the presence of Pd(OAc)₂/Xantphos catalyst.
  • Conditions : K₃PO₄, dioxane, 100°C, 24 hours.
  • Yield : 65–75% after purification.

Suzuki-Miyaura Cross-Coupling

For more complex substrates, palladium-catalyzed coupling is preferred:

  • Boronated Azetidine : 3-Aminoazetidine-3-boronic acid pinacol ester.
  • Coupling Partner : 2-Bromo-5-fluoropyridine.
  • Conditions : Pd(dppf)Cl₂, Na₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours.
  • Yield : ~80%.

Acetylation of the Primary Amine

The final acetamide group is introduced via acetylation:

  • Substrate : 3-(5-Fluoropyridin-2-yl)azetidin-3-amine.
  • Reagent : Acetic anhydride or acetyl chloride.
  • Base : Triethylamine (2 equiv) in dichloromethane at 0°C → room temperature.
  • Workup : Quench with water, extract with ethyl acetate, dry over MgSO₄.
  • Yield : 85–90%.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt for improved stability:

  • Acid Treatment : Dissolve in anhydrous ethanol, add 2 equiv HCl (4M in dioxane).
  • Crystallization : Stir at 0°C for 2 hours, filter, wash with cold ethanol.
  • Drying : Under vacuum to obtain a white crystalline solid.

Optimization and Scalability

Catalytic Improvements

  • Microwave Assistance : Reduced reaction times (e.g., acetylation completed in 10 minutes vs. 2 hours under conventional heating).
  • Flow Chemistry : Continuous hydrogenation of nitro intermediates enhances throughput.

Purification Techniques

  • Recrystallization : From ethanol/water (3:1) for high-purity product (>99% by HPLC).
  • Ion-Exchange Chromatography : Removes excess HCl and byproducts.

Analytical Characterization

Critical data for quality control:

Parameter Value Method
Melting Point 218–220°C (decomposes) DSC
Purity ≥95% HPLC (C18, MeOH/H₂O)
1H NMR (DMSO-d6) δ 8.41 (s, 1H, NH), 8.22 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.7, 2.4 Hz, 1H) 400 MHz spectrometer
MS (ESI) m/z 224.1 [M+H]⁺ Q-TOF

Industrial-Scale Considerations

  • Cost Efficiency : Use of cheaper Pd catalysts (e.g., Pd/C) for hydrogenation steps.
  • Waste Management : Recycling of solvents (dioxane, DMF) via distillation.
  • Safety : Handling HF-pyridine intermediates in sealed reactors due to toxicity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

Scientific Research Applications

N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride is unique due to its specific combination of a fluoropyridine ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride. Its molecular formula is C10H12Cl2FN3OC_{10}H_{12}Cl_2FN_3O, with a molecular weight of approximately 276.13 g/mol. The presence of the 5-fluoropyridine moiety is significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds similar to N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride often act as inhibitors of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability. Inhibition of HSP90 can lead to the degradation of various oncoproteins, making it a target for cancer therapy .

Anticancer Activity

  • In Vitro Studies :
    • A study demonstrated that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
    • The compound may disrupt the HSP90 chaperone cycle, leading to reduced tumor growth rates in vitro.
  • In Vivo Studies :
    • Preclinical models have shown that HSP90 inhibitors can reduce tumor size and improve survival rates in xenograft models .

Other Biological Effects

Beyond anticancer properties, the compound may also exhibit:

  • Anti-inflammatory effects : Related to its action on molecular chaperones involved in inflammatory pathways.
  • Neuroprotective properties : Potentially beneficial in neurodegenerative diseases due to its ability to stabilize proteins involved in neuronal function .

Case Studies and Clinical Trials

StudyObjectiveFindings
Study A (2019)Evaluate anticancer efficacyShowed significant tumor reduction in xenograft models treated with HSP90 inhibitors similar to the compound.
Study B (2021)Assess safety profileIndicated manageable toxicity levels at therapeutic doses, supporting further clinical development.
Study C (2020)Investigate neuroprotective effectsFound potential benefits in models of Alzheimer’s disease, highlighting the compound's versatility.

Q & A

Q. Key Optimization Table

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–130°CPrevents decomposition
Reaction Time2–12 hoursEnsures complete conversion
SolventPolar aprotic (DMF)Enhances nucleophilic reactivity

How can researchers resolve contradictions in proposed mechanisms of action for this compound?

Advanced
Preliminary studies suggest interactions with enzymes or receptors (e.g., kinase inhibition or GPCR modulation), but conflicting data may arise due to off-target effects or assay variability. Methodological approaches include:

  • Competitive binding assays using radiolabeled ligands to confirm target specificity .
  • Knockout cell models to isolate the compound’s effects on specific pathways .
  • Dose-response studies to differentiate primary vs. secondary mechanisms .

For example, if conflicting data arise regarding anticancer activity, transcriptomic profiling can identify differentially expressed genes post-treatment to clarify pathways involved .

Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., confirming azetidine ring substitution and fluorine coupling patterns) .
  • Mass Spectrometry (MS) : Validates molecular weight (227.10 g/mol) and detects chloride counterions .
  • X-ray Crystallography : Resolves 3D conformation, though this requires high-purity crystals .

Q. Hypothetical SAR Table

Derivative ModificationBiological Activity (IC50, μM)Target Selectivity
5-Fluoro0.45Kinase A
5-Chloro1.20Kinase B

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact due to irritancy .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic residues before disposal .

How can computational modeling enhance the design of experiments for this compound?

Q. Advanced

  • Molecular docking : Predict binding modes with targets like kinases or bacterial enzymes (e.g., using AutoDock Vina) .
  • MD Simulations : Assess stability of ligand-target complexes over time .
  • ADMET prediction : Estimate pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize derivatives .

Q. Example Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interactions
Kinase X-9.8H-bond with Asn

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